Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethyl group and a methoxyphenyl substituent, which may enhance its pharmacological properties.
The compound can be synthesized through various methods, primarily involving cyclocondensation reactions of 1,3-biselectrophilic compounds with aminopyrazoles. Recent studies have focused on optimizing these synthetic pathways to improve yield and efficiency while exploring the compound's biological activity .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be classified as:
The synthesis of ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence. For example, using POCl₃ as an activating agent can enhance yields by facilitating the formation of reactive intermediates .
The molecular structure of ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate consists of:
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions including:
The reactivity of the compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at adjacent positions on the ring system .
The mechanism of action for compounds like ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate often involves:
Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant activity against various enzymes and may act as inhibitors in biochemical pathways relevant to cancer and other diseases .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity following synthesis .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has potential applications in:
Research continues to explore the full range of biological activities and potential therapeutic uses for this compound and its derivatives.
The pyrazolo[1,5-a]pyrimidine (PP) scaffold represents a fused, planar, bicyclic N-heterocyclic system that combines pyrazole and pyrimidine rings into a rigid, electron-rich framework [5]. This privileged structure exhibits remarkable synthetic versatility due to its multiple modifiable positions (C2, C3, C5, C6, C7), enabling extensive structural diversification for drug discovery applications [5]. The core's inherent planarity facilitates π-stacking interactions in biological targets, while the electron-deficient pyrimidine ring and electron-rich pyrazole moiety create a polarized system conducive to forming multiple non-covalent interactions [5]. Computational studies on Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate reveal key molecular properties: LogP of 3.9 (indicating moderate lipophilicity), TPSA of 56.49 Ų (suggesting good membrane permeability), and three rotatable bonds (primarily associated with the ester and methoxy groups) [6]. These properties collectively contribute to favorable drug-likeness metrics, aligning with Lipinski's rule of five parameters for orally bioavailable compounds.
Table 1: Molecular Properties of Ethyl 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₄F₃N₃O₃ | Confirms elemental composition and molecular weight (365.31 g/mol) |
LogP | 3.9 | Indicates moderate lipophilicity for membrane permeability |
Topological Polar Surface Area | 56.49 Ų | Suggests potential for cellular permeability and oral absorption |
Rotatable Bonds | 3 | Influences conformational flexibility and entropic binding penalties |
Hydrogen Bond Acceptors | 5 | Impacts solubility and target interaction capacity |
Hydrogen Bond Donors | 0 | Contributes to membrane permeability |
The regioselective functionalization of this core typically occurs via cyclocondensation reactions between 1,3-biselectrophilic systems (β-diketones, β-enaminones, β-ketoesters) and 5-aminopyrazoles acting as 1,3-bisnucleophiles [5]. This synthetic approach allows precise installation of diverse substituents at strategic positions, enabling fine-tuning of electronic properties and steric profiles. The electron-withdrawing trifluoromethyl group at C7 significantly modifies the electron density distribution across the fused ring system, enhancing electrophilic character at adjacent positions and influencing intermolecular interactions through both steric and electronic effects [5] [8].
The trifluoromethyl (-CF₃) group at position 7 serves as a critical pharmacophore due to its strong electron-withdrawing nature, high metabolic stability, and enhanced lipophilicity [5] [8]. This substituent profoundly influences the molecule's electronic distribution, reducing the electron density at C7 while creating a pseudo-aromatic system that enhances binding affinity to hydrophobic pockets in target proteins. The fluorine atoms participate in weak non-covalent interactions, including orthogonal multipolar interactions with carbonyl groups and edge-to-face contacts with aromatic residues in enzyme binding sites [5]. This specific substitution pattern (7-CF₃) is synthetically achieved through regioselective cyclocondensation protocols using appropriately substituted β-dicarbonyl precursors under controlled conditions [5] [8].
The 5-(3-methoxyphenyl) group contributes substantial steric bulk and hydrophobic surface area, facilitating interactions with aromatic residues in target binding pockets through π-π stacking and hydrophobic effects [3] [6]. The meta-positioned methoxy group offers unique advantages over para-substituted analogs by reducing molecular symmetry and potentially enabling additional hydrogen bonding through its oxygen atom [3] [6]. This substitution pattern demonstrates how subtle positional isomerism (meta- vs. para-methoxyphenyl) can significantly modulate biological activity profiles by altering three-dimensional orientation in target binding sites. The electron-donating methoxy group fine-tunes the electronic character of the phenyl ring, influencing charge transfer properties and potentially enhancing photophysical characteristics relevant to diagnostic applications [5] [6].
Table 2: Synthetic Approaches to Key Substituents
Substituent Position | Precursor Type | Reaction Conditions | Regioselectivity Control |
---|---|---|---|
C7 Trifluoromethyl | Trifluoromethyl-β-diketone | Acetic acid, conventional heating | Electronic effects of CF₃ group direct cyclization |
C5 Aryl Groups | Aryl-substituted enaminones | Microwave irradiation, solvent-free | Leaving group orientation in β-enaminones |
C3 Ethoxycarbonyl | β-Ketoester derivatives | Acid catalysis (e.g., TFA) | Thermodynamic control under reflux conditions |
The ethyl carboxylate moiety at position 3 serves as a versatile biotransformable group with multiple drug design applications. This functionality provides an ideal handle for prodrug development through facile ester hydrolysis in vivo, generating the corresponding carboxylic acid derivative (5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) [4], which typically exhibits enhanced target binding through additional ionic or hydrogen-bonding interactions [5] . The ethyl ester group significantly improves cell membrane permeability compared to its carboxylic acid counterpart, as evidenced by the lower topological polar surface area (56.49 Ų vs. approximately 70 Ų for the acid) and higher LogP value [4] [6]. This balance between permeability and subsequent metabolic activation makes the ethyl carboxylate a strategic prodrug feature in kinase inhibitor design.
Synthetically, the ester group enables diverse post-functionalization strategies through aminolysis, reduction, or hydrolysis, facilitating the generation of structural analogs and bioconjugates [5] . For example, the ethyl carboxylate can be converted to carboxamide derivatives via coupling with amines, significantly expanding structure-activity relationship exploration [5]. This versatility is exemplified in complex molecular architectures where Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a precursor for amide-linked conjugates targeting kinase domains . The electron-withdrawing nature of the ester group also modulates the electron density at the C3 position, potentially influencing the reactivity of adjacent ring positions in electrophilic substitution reactions and metal-catalyzed cross-couplings [5]. These properties collectively establish the ethyl carboxylate as a critical functional group for optimizing pharmacokinetic properties while maintaining synthetic flexibility throughout lead optimization campaigns.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1